
Fasudil
Overview
Description
Fasudil (HA-1077), a potent Rho-associated protein kinase (ROCK) inhibitor, is a clinically approved therapeutic agent with diverse applications. Initially developed for cerebral vasospasm treatment, its mechanisms involve inhibiting ROCK isoforms (ROCK1 and ROCK2), which regulate cytoskeletal dynamics, inflammation, and apoptosis . This compound’s therapeutic scope has expanded to include neurological disorders (e.g., Alzheimer’s disease, experimental autoimmune encephalomyelitis), cardiovascular diseases (e.g., ischemic heart disease), and ophthalmic conditions (e.g., glaucoma) . Preclinical and clinical studies highlight its neuroprotective, anti-inflammatory, and vasodilatory properties, mediated by downstream targets like cofilin, myosin light chain, and NF-κB .
Preparation Methods
The synthesis of fasudil hydrochloride involves several steps. One method starts with 5-isoquinoline sulfoacid as the raw material, which is refluxed in thionyl chloride to obtain 5-isoquinoline sulfonyl chloride hydrochloride. This is then dissolved in dichloromethane and neutralized. The organic phase is washed, dried, and filtered to obtain a dichloromethane solution of 5-isoquinoline sulfonyl chloride. This solution reacts with high purity piperazine in the presence of other alkaline reagents. The reaction solution is washed with hydrochloric acid aqueous solution and sodium hydroxide aqueous solution, and the washing solution is extracted with dichloromethane. The organic phases are combined, washed, dried, and filtered, and then saturated hydrogen chloride ethanol solution is added dropwise to separate out the crude product of this compound hydrochloride. The crude product is recrystallized with ethanol aqueous solution to obtain this compound hydrochloride .
Chemical Reactions Analysis
Fasudil undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include thionyl chloride for the formation of sulfonyl chloride, and piperazine for the formation of the final product. Major products formed from these reactions include this compound hydrochloride and its impurities .
Scientific Research Applications
Neurological Disorders
Fasudil has shown promise in treating several neurological conditions:
- Cerebral Vasospasm : this compound is clinically used to prevent vasospasm following subarachnoid hemorrhage, significantly improving patient outcomes .
- Neurodegenerative Diseases : Studies indicate that this compound can improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta and tau pathology. In APP/PS1 mice, this compound treatment led to improved spatial memory and cognitive function .
- Amyotrophic Lateral Sclerosis (ALS) : A Phase 2a trial (ROCK-ALS) demonstrated that this compound preserved motor neurons in early-stage ALS patients, suggesting its potential as a neuroprotective agent .
Cardiovascular Applications
This compound's cardioprotective properties have been extensively studied:
- Myocardial Ischemia/Reperfusion Injury : Preclinical studies have shown that this compound reduces myocardial infarct size and improves cardiac function in animal models. Mechanisms include enhanced coronary vasodilation and reduced oxidative stress .
Cancer Research
This compound's effects on cancer cell proliferation and migration have been explored:
- Bladder Cancer : In vitro studies indicate that this compound inhibits the proliferation and migration of transitional cell carcinoma cells (T24 cell line), suggesting its potential as an adjunct therapy in bladder cancer treatment .
Data Summary
The following table summarizes key findings from various studies on the applications of this compound:
Case Study 1: this compound in Alzheimer's Disease
A study involving APP/PS1 transgenic mice treated with this compound showed significant improvements in cognitive performance compared to control groups. The results indicated a reversal of learning deficits associated with Alzheimer's pathology, highlighting this compound's potential as a therapeutic agent in neurodegenerative diseases .
Case Study 2: ROCK-ALS Trial
In the ROCK-ALS trial, 120 patients with early-stage ALS received intravenous this compound. The results indicated a statistically significant preservation of motor neuron function compared to placebo, suggesting that this compound may slow disease progression in ALS patients .
Mechanism of Action
Fasudil exerts its effects by inhibiting Rho-kinase, an enzyme that plays an important role in mediating vasoconstriction and vascular remodeling in the pathogenesis of pulmonary hypertension . Rho-kinase induces vasoconstriction by phosphorylating the myosin-binding subunit of myosin light chain phosphatase, thus decreasing myosin light chain phosphatase activity and enhancing vascular smooth muscle contraction . By inhibiting Rho-kinase, this compound reduces vasoconstriction and improves blood flow .
Comparison with Similar Compounds
Structural and Functional Analogues
Ripasudil (K-115)
- Approval and Use : Approved in Japan (2014) for glaucoma, ripasudil is a synthetic derivative of fasudil optimized for higher ROCK2 affinity .
- Molecular Docking : Exhibits superior binding affinity (−9.1 kcal/mol) compared to this compound (−8.7 kcal/mol) in ROCK2 interactions .
- Clinical Status : While this compound is in trials for ischemic heart disease, ripasudil remains focused on ophthalmic applications .
H-1152
- Potency: A structurally optimized isoquinoline derivative of this compound with enhanced inhibitory activity (Ki = 1.6 nM vs. This compound’s Ki = ~20 nM) .
- Research Utility : Primarily used in preclinical studies to investigate ROCK signaling pathways due to its higher specificity .
WAR-5
- Therapeutic Profile: A non-isoquinoline ROCK inhibitor compared to this compound in treating experimental autoimmune encephalomyelitis (EAE). Both reduce CD4+ T cells and macrophages in spinal cords, but WAR-5 shows greater suppression of ROCK II and NF-κB/p65, with fewer vascular side effects .
- Safety : WAR-5’s reduced vasodilation makes it preferable in patients with cardiovascular comorbidities .
Binding Affinity and Selectivity
Compound | Target | Binding Affinity (kcal/mol) | Ki Value | Clinical Application |
---|---|---|---|---|
This compound | ROCK2 | −8.7 | ~20 nM | Cerebral vasospasm, EAE, AD |
Ripasudil (K-115) | ROCK2 | −9.1 | 1.6 nM | Glaucoma |
H-1152 | ROCK2 | N/A | 1.6 nM | Preclinical research |
ZINC000034800307 | ROCK2 | −8.8 | N/A | Investigational candidate |
Data sourced from molecular docking studies and enzymatic assays .
Mechanistic Comparisons
Anti-inflammatory Effects :
- This compound and WAR-5 both suppress NF-κB and inflammatory cytokines (e.g., TNF-α, IL-1β) in EAE models. However, this compound uniquely promotes M2 macrophage polarization, enhancing anti-inflammatory cytokine production (e.g., IL-10) .
- Ripasudil’s anti-inflammatory role in glaucoma involves reducing intraocular pressure via trabecular meshwork relaxation, a mechanism distinct from this compound’s neuroprotection .
- In Alzheimer’s models, this compound reduces β-amyloid-induced neurodegeneration and improves cognitive function, while WAR-5 lacks comparable data .
Clinical Efficacy and Combination Therapies
- Monotherapy vs. Combination: this compound monotherapy shows efficacy equivalent to its combination with ozagrel sodium (an antiplatelet agent) in subarachnoid hemorrhage, suggesting standalone sufficiency . In contrast, this compound combined with mesenchymal stem cells (MSCs) or CCR5-overexpressing MSCs synergistically enhances neurotrophic factor production and remyelination in EAE, outperforming monotherapy .
Dose-Dependent Effects :
- In NSCLC, this compound (75 µM) downregulates 1,614 genes vs. 1,039 at 50 µM, indicating dose-responsive modulation of lipid metabolism and IL-17 pathways .
Biological Activity
Fasudil, a selective Rho-kinase (ROCK) inhibitor, has garnered attention for its diverse biological activities, particularly in the cardiovascular and neurological domains. This article provides a comprehensive review of the biological effects of this compound, supported by data tables, case studies, and detailed research findings.
This compound primarily inhibits Rho-kinase, which plays a crucial role in various cellular functions including smooth muscle contraction, cell migration, and apoptosis. By inhibiting ROCK, this compound modulates several signaling pathways that contribute to its therapeutic effects.
Cardiovascular Effects
1. Myocardial Ischemia/Reperfusion Injury
This compound has demonstrated significant cardioprotective effects in animal models of myocardial ischemia/reperfusion (I/R) injury. A systematic review identified 19 studies involving 400 animals, revealing that this compound treatment resulted in:
- Reduced myocardial infarct size : Significant reductions were observed compared to control groups (P < 0.05).
- Lower levels of cardiac enzymes : Cardiac troponin T levels were notably decreased (P < 0.05).
- Improved cardiac function : Enhanced systolic and diastolic functions were reported (P < 0.05).
The mechanisms underlying these effects include improved coronary vasodilation, inhibition of apoptosis and oxidative stress, and reduction of inflammation and endoplasmic reticulum stress .
Table 1: Summary of Cardioprotective Effects of this compound
Outcome | Control Group | This compound Group | Statistical Significance |
---|---|---|---|
Myocardial Infarct Size | High | Low | P < 0.05 |
Cardiac Troponin T Levels | High | Low | P < 0.05 |
Systolic Function Improvement | Low | High | P < 0.05 |
Diastolic Function Improvement | Low | High | P < 0.05 |
Neurological Effects
2. Amyotrophic Lateral Sclerosis (ALS)
This compound has been used compassionately in ALS patients, showing promising results in improving motor function and prolonging survival. In a study involving three patients treated with intravenous this compound, one patient exhibited a significant increase in slow vital capacity without any major side effects .
3. Parkinson's Disease
In models of Parkinson's disease, this compound has demonstrated neuroprotective effects by protecting dopaminergic neurons from degeneration and enhancing regeneration. It was shown to increase striatal dopamine levels and improve behavioral outcomes in rodent models .
Anti-inflammatory Properties
This compound's anti-inflammatory effects have been explored in various contexts:
- In pulmonary microvascular endothelial cells (PMVECs), this compound reduced the expression of pro-inflammatory cytokines such as IL-6 and MCP-1 induced by lipopolysaccharide (LPS), indicating its potential for treating pulmonary artery hypertension (PAH) and acute lung injury (ALI) .
Table 2: Anti-inflammatory Effects of this compound
Inflammatory Marker | Control Group Levels | This compound Treatment Levels | Statistical Significance |
---|---|---|---|
IL-6 | High | Low | P < 0.05 |
MCP-1 | High | Low | P < 0.05 |
Reactive Oxygen Species (ROS) | High | Reduced | P < 0.05 |
Cancer Research
This compound has also been investigated for its potential anti-cancer properties:
- In various cancer models, including breast and prostate cancer, this compound treatment led to reduced tumor progression and metastasis. For instance, in an orthotopic breast cancer model, there were three times more tumor-free mice in the this compound-treated group compared to controls (P < 0.01) .
Q & A
Basic Research Questions
Q. What are the primary molecular targets of Fasudil, and how do they influence cellular signaling pathways?
this compound is a non-specific RhoA/ROCK inhibitor with additional activity against protein kinases. It inhibits ROCK1 (Ki = 0.33 µM) and ROCK2 (IC₅₀ = 0.158 µM) and exhibits weaker inhibition of PKA (IC₅₀ = 4.58 µM), PKC (12.30 µM), and PKG (1.650 µM) . Methodologically, kinase profiling assays (e.g., radiometric or fluorescence-based kinase activity assays) are critical to quantify selectivity. Researchers should also employ molecular docking simulations to predict binding affinities and validate results with Western blotting for downstream phosphorylation targets (e.g., MYPT1 for ROCK activity) .
Q. What standardized protocols exist for administering this compound in preclinical models to study cerebrovascular effects?
In rodent models of subarachnoid hemorrhage, this compound is typically administered intravenously at 10–30 mg/kg/day, starting 24–48 hours post-injury, to mitigate vasospasm. Researchers must standardize delivery routes (e.g., osmotic pumps vs. bolus injections) and monitor hemodynamic parameters to avoid off-target vascular effects. Control groups should include vehicle-treated animals and/or ROCK knockout models to isolate mechanisms .
Q. How do in vitro and in vivo models differ in evaluating this compound’s efficacy for neurodegenerative diseases?
In vitro models (e.g., neuronal cell lines or primary cultures) focus on this compound’s neuroprotective effects via ROCK inhibition, measured through apoptosis assays (Annexin V/PI staining) and neurite outgrowth quantification. In vivo models (e.g., Alzheimer’s transgenic mice) require longitudinal behavioral tests (Morris water maze) and post-mortem histopathology to correlate molecular changes with functional outcomes. Cross-validation between models is essential to address translational gaps .
Advanced Research Questions
Q. How can researchers optimize this compound’s therapeutic window to balance efficacy and off-target kinase inhibition?
Structural-activity relationship (SAR) studies are critical. For example, modifying this compound’s isoquinoline sulfonamide group may enhance ROCK specificity. High-throughput screening of derivatives using kinase panels (e.g., Eurofins KinaseProfiler) can identify candidates with improved selectivity. Concurrently, in silico toxicity prediction tools (e.g., ProTox-II) should guide prioritization .
Q. What experimental strategies resolve contradictions in this compound’s reported efficacy across different ischemia-reperfusion injury models?
Contradictions often arise from variability in ischemia duration, species-specific ROCK isoform expression, and dosage regimes. Researchers should:
- Conduct meta-analyses of existing datasets to identify confounding variables.
- Use conditional ROCK1/ROCK2 knockout models to isolate isoform-specific effects.
- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypothesis-driven experiments .
Q. What methodologies ensure reproducibility in this compound studies, particularly when combining it with other therapeutics?
Reproducibility requires:
- Pre-registered analysis plans detailing endpoints, statistical methods (e.g., ANOVA with post-hoc corrections), and criteria for outlier exclusion .
- Rigorous dose-response curves for combination therapies (e.g., this compound + statins) to assess synergism/antagonism via Chou-Talalay analysis.
- Open-access sharing of raw data and protocols, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address discrepancies in this compound’s pharmacokinetic profiles between human and animal studies?
Species-specific differences in metabolic enzymes (e.g., CYP3A4 in humans vs. CYP3A11 in mice) necessitate physiologically based pharmacokinetic (PBPK) modeling. Microdosing trials in humans, combined with LC-MS/MS plasma analysis, can validate preclinical predictions. Cross-species RNA-seq of hepatic tissues may identify metabolic pathway variations .
Q. Methodological Best Practices
- Experimental Design : Use randomized block designs for in vivo studies to control for litter or cage effects. For in vitro work, include technical replicates (n ≥ 3) and normalize data to housekeeping genes/proteins .
- Data Contradiction Analysis : Apply sensitivity analyses (e.g., leave-one-out cross-validation) to assess robustness. Document all data preprocessing steps (e.g., imputation methods for missing values) to enable audit trails .
- Ethical Compliance : For human cell lines, ensure compliance with Declaration of Helsinki principles. Annotate IRB/IACUC approval numbers in all publications .
Properties
IUPAC Name |
5-(1,4-diazepan-1-ylsulfonyl)isoquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2S/c18-20(19,17-9-2-6-15-8-10-17)14-4-1-3-12-11-16-7-5-13(12)14/h1,3-5,7,11,15H,2,6,8-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGOGFTYYXHNFQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)S(=O)(=O)C2=CC=CC3=C2C=CN=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048569 | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103745-39-7 | |
Record name | Fasudil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103745-39-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Fasudil [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103745397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fasudil | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB08162 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Fasudil | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Fasudil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(1,4-diazepane-1-sulfonyl)isoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FASUDIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0CH43PGXS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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